molecular formula C19H17ClN2OS B6480997 4-(3-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223808-28-3

4-(3-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No. B6480997
CAS RN: 1223808-28-3
M. Wt: 356.9 g/mol
InChI Key: ROJRAQBJJRFSQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the chlorophenyl and methylbenzoyl substituents, and the thione group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring, for example, is aromatic and relatively stable, but can participate in reactions involving its nitrogen atoms. The thione group could be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar thione group and the aromatic rings could affect its solubility, melting point, and other properties .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s a biologically active compound, studies could be conducted to understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12-7-9-13(10-8-12)17(23)22-18(24)16(21-19(22,2)3)14-5-4-6-15(20)11-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJRAQBJJRFSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione

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